2-methyl-4-phenyl-1,3-thiazole Hydrobromide
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Overview
Description
2-methyl-4-phenyl-1,3-thiazole Hydrobromide is a heterocyclic organic compound that contains a thiazole ring. This compound is known for its diverse biological activities and is used in various scientific research applications. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-phenyl-1,3-thiazole Hydrobromide typically involves the reaction of 2-methyl-4-phenyl-1,3-thiazole with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The synthetic route can be summarized as follows:
Starting Materials: 2-methyl-4-phenyl-1,3-thiazole and hydrobromic acid.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as methanol or ethanol at room temperature.
Product Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-phenyl-1,3-thiazole Hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-methyl-4-phenyl-1,3-thiazole Hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for potential therapeutic applications, including anticancer and neuroprotective effects.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-methyl-4-phenyl-1,3-thiazole Hydrobromide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
2-methyl-4-phenyl-1,3-thiazole Hydrobromide can be compared with other thiazole derivatives:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
The unique combination of the methyl and phenyl groups on the thiazole ring in this compound contributes to its distinct chemical properties and biological activities, setting it apart from other thiazole derivatives .
Properties
IUPAC Name |
2-methyl-4-phenyl-1,3-thiazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS.BrH/c1-8-11-10(7-12-8)9-5-3-2-4-6-9;/h2-7H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQVYWSCEGUUHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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